4-Fluoro-3-(methoxycarbonyl)benzoic acid
Overview
Description
4-Fluoro-3-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7FO4 . It is a white to yellow solid and is used in various chemical reactions due to its reactivity centred on the carboxylic group .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of methyl 2-fluoro-5-formylbenzoate as a starting material. This compound is reacted with Oxone in dry DMF at room temperature for 3 hours. The reaction mixture is then acidified with 1.5M HCl and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at position 4 and a methoxycarbonyl group at position 3 . The InChI code for this compound is 1S/C9H7FO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis
The fluoride substituent in this compound enables nucleophilic aromatic substitution . This compound can undergo various reactions, including Fischer esterification, which affords esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 198.15 .Scientific Research Applications
Chemical Synthesis and Modification
- 4-Fluoro-3-(methoxycarbonyl)benzoic acid is used in chemical synthesis, particularly in the directed lithiation of benzoic acids. This process enables the synthesis of benzoic acids with various functionalities, demonstrating the intermediate capacity of the carboxylic acid group in directing metallation (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Environmental and Biological Research
- In environmental and biological contexts, fluorinated compounds like this compound are used to study microbial degradation pathways. For instance, 3-fluorobenzoic acid has been used to trace the degradation pathway of m-cresol in a methanogenic consortium, highlighting its utility in understanding microbial processes (Londry & Fedorak, 1993).
Nanotechnology and Material Science
- In the field of nanotechnology, derivatives of this compound are used to create hybrid nanomaterials. For example, BINOL derivatives have been immobilized onto carbon nanotubes, a process where the this compound plays a key role (Monteiro et al., 2015).
Crystallography and Material Properties
- Research in crystallography and material properties often involves fluorinated benzoic acids. Studies on lanthanide coordination compounds using this compound derivatives have revealed insights into the influence of electron-releasing or withdrawing groups on photoluminescence, enhancing our understanding of luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Pharmaceutical Research
- In pharmaceutical research, compounds like this compound are key intermediates in synthesizing therapeutic agents. For example, they are used in the synthesis of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Liquid Crystals and Electro-Optical Properties
- The influence of fluorine atoms on the electro-optical properties of liquid crystals is a significant area of study. Compounds like this compound and its derivatives are pivotal in this research, aiding in the understanding of phase behavior and properties of liquid crystals (Fouzai et al., 2018).
Chemical Analysis and Sensing Applications
- Fluorinated benzoic acids are used in the development of fluorescent probes for sensing pH and metal cations, where their high acidity and selectivity are advantageous (Tanaka et al., 2001).
Catalysis Research
- In catalysis research, fluorinated benzoic acids serve as building blocks for synthesizing various fluorine-bearing compounds, which are crucial for understanding and developing new catalytic processes (Shi, Wang, & Schlosser, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the fluoride substituent enables nucleophilic aromatic substitution . This suggests that the compound could interact with a variety of biological targets, depending on the specific context.
Mode of Action
The mode of action of 4-Fluoro-3-(methoxycarbonyl)benzoic acid involves its interaction with its targets through nucleophilic aromatic substitution . This is facilitated by the fluoride substituent, which is a strong leaving group. The compound’s reactivity is primarily centered on the carboxylic group .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification . This reaction could potentially lead to the formation of esters with a ligustrazine moiety, which have been associated with the treatment of Alzheimer’s disease .
Result of Action
Given its potential to form esters with a ligustrazine moiety through fischer esterification , it’s possible that the compound could have effects related to the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity is centered on the carboxylic group , suggesting that changes in pH could potentially affect its reactivity. Additionally, the compound’s fluoride substituent enables nucleophilic aromatic substitution , which could be influenced by the presence of other nucleophiles in the environment.
Properties
IUPAC Name |
4-fluoro-3-methoxycarbonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYQMVUCWQQIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41684-09-7 | |
Record name | 4-fluoro-3-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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